molecular formula C8H8NNaO2 B6252958 sodium 2-(2-aminophenyl)acetate CAS No. 64462-12-0

sodium 2-(2-aminophenyl)acetate

Cat. No.: B6252958
CAS No.: 64462-12-0
M. Wt: 173.1
InChI Key:
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Description

Sodium 2-(2-aminophenyl)acetate is a chemical compound with the molecular formula C8H8NNaO3 . It is used for research and development purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of this compound consists of a sodium atom (Na) bonded to an acetate group (C2H3O2) and a 2-aminophenyl group (C6H5NH2) . The InChI code for this compound is 1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The molecular weight of this compound is 187.13 .

Mechanism of Action

Target of Action

Sodium 2-(2-aminophenyl)acetate, also known as Dapsone, is a sulfone drug that is active against a wide range of bacteria . Its primary targets are bacteria, particularly Mycobacterium leprae . The compound’s action against these bacteria is mainly due to its ability to inhibit folic acid synthesis in susceptible organisms .

Mode of Action

The compound’s mode of action is likely similar to that of the sulfonamides, which involves the inhibition of folic acid synthesis in susceptible organisms . This inhibition disrupts the bacteria’s ability to synthesize proteins necessary for their growth and reproduction, thereby stopping the spread of the infection .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of folic acid . Folic acid is crucial for the synthesis of nucleic acids and the metabolism of amino acids, which are essential for bacterial growth and reproduction . By inhibiting folic acid synthesis, the compound disrupts these pathways, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of this compound, similar to Diclofenac, involves absorption, distribution, metabolism, and excretion (ADME) . After oral administration, it is absorbed in the gastrointestinal tract and distributed throughout the body . The compound is metabolized in the liver and excreted in the urine . The compound’s ADME properties impact its bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction . This is achieved by disrupting the biochemical pathways necessary for the synthesis of folic acid, a vital component for bacterial protein synthesis . Consequently, the bacteria are unable to grow and reproduce, leading to their death and the resolution of the infection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-(2-aminophenyl)acetate involves the reaction of 2-aminophenylacetic acid with sodium hydroxide.", "Starting Materials": [ "2-aminophenylacetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-aminophenylacetic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C for 2-3 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it.", "Dissolve the dried precipitate in water and add sodium hydroxide to adjust the pH to 7-8.", "Filter the solution and evaporate the solvent to obtain sodium 2-(2-aminophenyl)acetate." ] }

CAS No.

64462-12-0

Molecular Formula

C8H8NNaO2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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